Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate
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Description
Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H16FNO5 and its molecular weight is 369.348. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation could also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are typically performed under mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKPAJPDZLCCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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